
150347-56-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the Chemical Abstracts Service number 150347-56-1 is known as 5(6)-carboxytetramethylrhodamine. This compound is a bright, orange-fluorescent dye that is widely used as a marker for peptides and proteins. It contains a carboxylic acid group that can react with primary amines via carbodiimide activation, making it useful for various biochemical applications .
Mecanismo De Acción
Target of Action
The compound this compound, also known as 5(6)-Carboxytetramethylrhodamine, is a bright, orange-fluorescent dye . It contains a carboxylic acid that can be used to react with primary amines via carbodiimide activation of the carboxylic acid . This suggests that the primary targets of this compound are likely to be primary amines present in various biological molecules.
Mode of Action
The interaction of 5(6)-Carboxytetramethylrhodamine with its targets involves a chemical reaction between the carboxylic acid group in the compound and primary amines . This reaction is facilitated by carbodiimide activation of the carboxylic acid . The result of this interaction is the formation of conjugates with absorption/emission maxima of approximately 555/580 nm .
Result of Action
The primary result of the action of 5(6)-Carboxytetramethylrhodamine is the formation of fluorescent conjugates with primary amines . These conjugates, which have absorption/emission maxima of approximately 555/580 nm , can be visualized using appropriate detection methods. This makes 5(6)-Carboxytetramethylrhodamine a useful tool in biological research for tracking and visualizing molecules containing primary amines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis typically involves the use of carbodiimide activation to facilitate the reaction between the carboxylic acid and primary amines .
Industrial Production Methods
In industrial settings, the production of 5(6)-carboxytetramethylrhodamine involves large-scale chemical synthesis processes. These processes are designed to ensure high purity and yield of the final product. The compound is usually stored away from direct sunlight and at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
5(6)-carboxytetramethylrhodamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The carboxylic acid group can participate in substitution reactions with primary amines, facilitated by carbodiimide activation.
Common Reagents and Conditions
Common reagents used in the reactions involving 5(6)-carboxytetramethylrhodamine include carbodiimides, which activate the carboxylic acid group for subsequent reactions with amines. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of 5(6)-carboxytetramethylrhodamine include various conjugates with peptides and proteins. These conjugates are used in biochemical assays and imaging applications due to their fluorescent properties .
Aplicaciones Científicas De Investigación
5(6)-carboxytetramethylrhodamine has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent marker in various chemical assays and experiments.
Biology: Employed in the labeling of peptides and proteins for imaging and tracking purposes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor biological processes.
Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
5(6)-carboxynaphthofluorescein: Another fluorescent dye with similar applications in biochemical assays.
5(6)-carboxyfluorescein: A compound used for similar purposes but with different fluorescent properties.
Sulfo-Cyanine5: A fluorescent dye with applications in imaging and labeling.
Uniqueness
5(6)-carboxytetramethylrhodamine is unique due to its bright orange fluorescence and its ability to form stable conjugates with peptides and proteins. Its specific absorption and emission maxima make it particularly useful for certain imaging applications .
Propiedades
Número CAS |
150347-56-1 |
|---|---|
Fórmula molecular |
C25H22N2O5 |
Pureza |
97%min |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


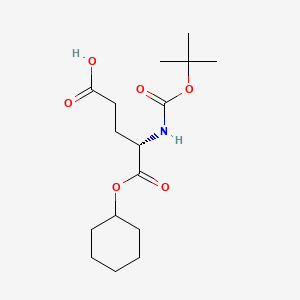

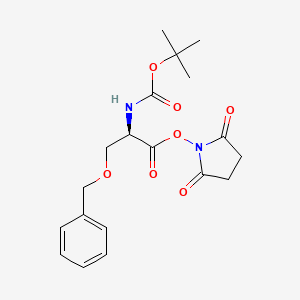
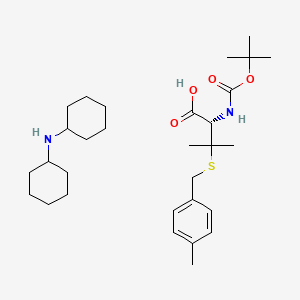

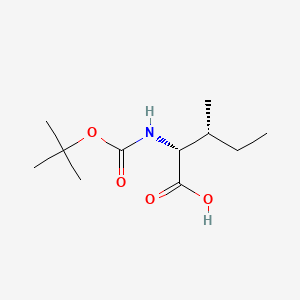
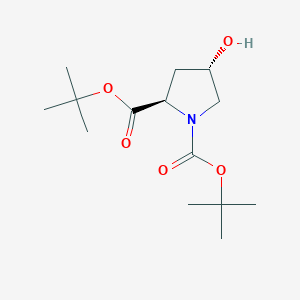
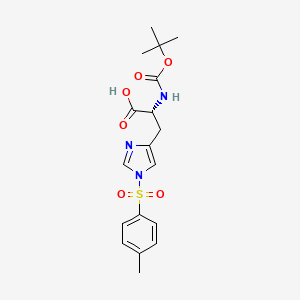
![3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B613704.png)
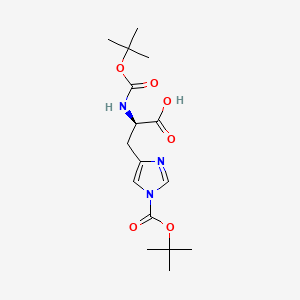
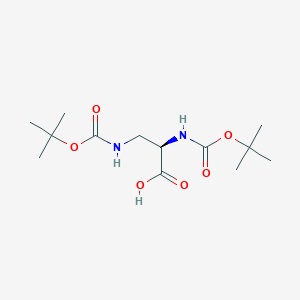
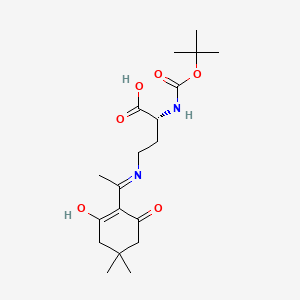
![N-cyclohexylcyclohexanamine;(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B613713.png)
![(3R)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B613715.png)
